Dihydroxypropyl Mycophenolate

Description

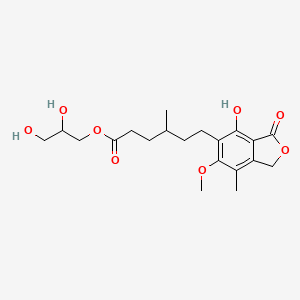

Dihydroxypropyl Mycophenolate is a derivative of mycophenolic acid, a potent immunosuppressant. Mycophenolic acid is known for its ability to inhibit inosine-5′-monophosphate dehydrogenase, an enzyme crucial for the proliferation of lymphocytes . This compound retains these immunosuppressive properties and is used in various medical and scientific applications.

Properties

Molecular Formula |

C20H28O8 |

|---|---|

Molecular Weight |

396.4 g/mol |

IUPAC Name |

2,3-dihydroxypropyl 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhexanoate |

InChI |

InChI=1S/C20H28O8/c1-11(5-7-16(23)27-9-13(22)8-21)4-6-14-18(24)17-15(10-28-20(17)25)12(2)19(14)26-3/h11,13,21-22,24H,4-10H2,1-3H3 |

InChI Key |

XIZNUKAPRNXCQV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CCC(C)CCC(=O)OCC(CO)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dihydroxypropyl Mycophenolate typically involves the esterification of mycophenolic acid with dihydroxypropyl alcohol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The mixture is heated to facilitate the esterification process, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is conducted in large reactors. The product is then subjected to rigorous purification steps, including distillation and chromatography, to ensure high purity and yield .

Chemical Reactions Analysis

Structural Characterization

The compound, identified as 6 in research studies, is chemically named 6-[5-(2,3-dihydroxy-1-carboxyglyceride)-3-methylpent-2-enyl]-7-hydroxy-5-methoxy-4-methylphthalan-1-one . Its structure was confirmed through spectroscopic analysis, including:

-

1H-NMR and 13C-NMR : Key signals include methoxyl groups (δ 3.72–3.76 ppm), olefinic protons (δ 5.20 ppm), and dihydroxypropyl residues (δ 3.98–4.06 ppm) .

-

HMBC correlations : Confirmed connectivity between the dihydroxypropyl group and the MPA core .

A detailed NMR comparison is provided in Table 1 , highlighting shifts for critical protons .

| No. | Compound 6 (a,c) | Key Assignments |

|---|---|---|

| 8 | δ 2.07 (3H, s) | Methyl group (Me-8) |

| 5-OMe | δ 3.72 (3H, s) | Methoxyl group (OCH₃) |

| 8′ | δ 3.98 (1H, dd) | Dihydroxypropyl methine protons |

| 9′ | δ 3.78 (1H, m) | Vicinal dihydroxypropyl proton |

(a: Recorded at 400 MHz; c: Overlapped signals) .

Bioactivity Profile

Dihydroxypropyl mycophenolate demonstrates moderate enzymatic inhibition:

A comparative table of bioactivity data is presented below:

| Compound | IMPDH2 IC₅₀ (µM) | Mouse Splenocyte IC₅₀ (µM) | Docking Score |

|---|---|---|---|

| 6 | 8.59 ± 0.43 | 19.65 ± 0.89 | 6.85 |

| MPA (11) | 0.59 ± 0.08 | 0.96 ± 0.05 | 8.15 |

Research Implications

Scientific Research Applications

Dihydroxypropyl Mycophenolate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies of cell proliferation and immune response.

Medicine: Investigated for its potential in treating autoimmune diseases and preventing organ transplant rejection.

Mechanism of Action

Dihydroxypropyl Mycophenolate exerts its effects by inhibiting inosine-5′-monophosphate dehydrogenase, an enzyme essential for the synthesis of guanine nucleotides. This inhibition leads to a decrease in the proliferation of T and B lymphocytes, thereby suppressing the immune response. The compound specifically targets the de novo pathway of purine synthesis, which is crucial for the proliferation of lymphocytes .

Comparison with Similar Compounds

Similar Compounds

Mycophenolic Acid: The parent compound, known for its immunosuppressive properties.

Mycophenolate Mofetil: A prodrug of mycophenolic acid, used to prevent organ transplant rejection.

Mycophenolate Sodium: Another derivative of mycophenolic acid, used for similar purposes.

Uniqueness

Dihydroxypropyl Mycophenolate is unique due to its enhanced solubility and stability compared to mycophenolic acid. This makes it more suitable for certain pharmaceutical formulations and applications. Additionally, its specific chemical structure allows for targeted modifications, making it a versatile compound in synthetic chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.